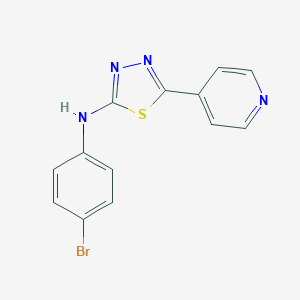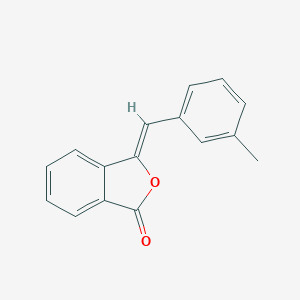
3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone, also known as musk ketone, is a synthetic fragrance compound widely used in the perfume industry. It has a sweet, musky odor and is commonly used as a fixative in perfumes and other scented products. In recent years, musk ketone has gained attention in scientific research for its potential applications in various fields.
Scientific Research Applications
Musk ketone has been found to have a variety of potential scientific research applications. It has been studied for its antimicrobial properties, as well as its potential use as a natural insecticide. In addition, 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for use in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone is not fully understood, but it is thought to work by interacting with specific receptors in the body. It has been found to bind to the human androgen receptor, as well as the estrogen receptor, suggesting that it may have hormonal effects.
Biochemical and Physiological Effects:
Musk ketone has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, as well as potential neuroprotective effects. In addition, this compound ketone has been found to have a positive effect on lipid metabolism, suggesting that it may be useful in the treatment of obesity and related metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone is its relatively low toxicity, making it a safe compound to work with in laboratory experiments. In addition, its unique odor makes it easy to detect and measure in experiments. However, one limitation is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are many potential future directions for research on 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone. One area of interest is its potential use in the development of new drugs for the treatment of various diseases, including obesity, neurodegenerative diseases, and cancer. In addition, further research is needed to fully understand the mechanism of action of this compound ketone and its potential effects on the body. Finally, more research is needed to explore the potential environmental impact of this compound ketone, as it has been found to be persistent in the environment and may have negative effects on wildlife.
Synthesis Methods
Musk ketone can be synthesized through a variety of methods, including the Friedel-Crafts reaction, the Claisen-Schmidt condensation, and the Knoevenagel condensation. The most commonly used method involves the reaction of 3-methylbenzaldehyde with 3,4-dihydro-2H-pyran in the presence of a base catalyst. The resulting product is then oxidized to yield 3-(3-Methylbenzylidene)-1(3H)-isobenzofuranone ketone.
properties
Molecular Formula |
C16H12O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(3Z)-3-[(3-methylphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C16H12O2/c1-11-5-4-6-12(9-11)10-15-13-7-2-3-8-14(13)16(17)18-15/h2-10H,1H3/b15-10- |
InChI Key |
DYCNZHKCQPNJML-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 |
SMILES |
CC1=CC=CC(=C1)C=C2C3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)

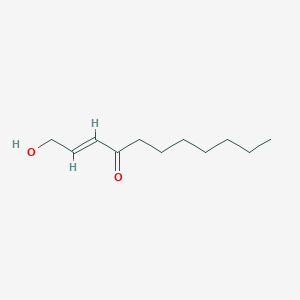
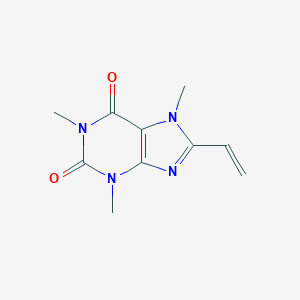
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)

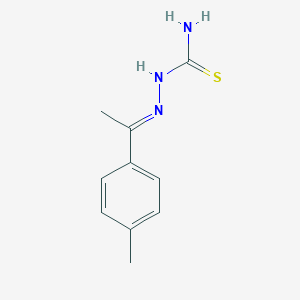
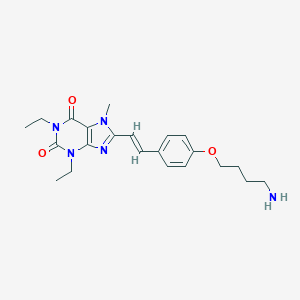
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)


